7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
- The indoline moiety contributes to its biological activity, and the benzenesulfonamide group is also significant.
- This compound has attracted attention due to its potential pharmacological properties, including antitumor, antibacterial, thrombin inhibition, and antifungal activities .
7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: is a heterocyclic compound with a complex structure.
Preparation Methods
- A highly efficient protocol for synthesizing this compound involves the reaction of an indoline-1-carbonyl derivative with a substituted benzene sulfonamide.
- The synthetic route typically includes cross-coupling reactions, and the reaction conditions may vary depending on the specific substituents.
- Industrial production methods may involve scalable processes using suitable reagents and solvents.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines) are relevant.
Major Products: The products formed depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a scaffold for designing novel compounds with diverse biological activities.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and other therapeutic applications.
Industry: May find use in agrochemicals or materials science.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds: Other indoline derivatives, quinazolinones, and benzenesulfonamides.
Uniqueness: Highlight its distinct features compared to structurally related compounds.
Remember that this compound’s properties and applications are still an active area of research, and ongoing studies contribute to our understanding
Properties
Molecular Formula |
C20H19N3O2S |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
7-(2,3-dihydroindole-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H19N3O2S/c1-2-10-23-19(25)15-8-7-14(12-16(15)21-20(23)26)18(24)22-11-9-13-5-3-4-6-17(13)22/h3-8,12H,2,9-11H2,1H3,(H,21,26) |
InChI Key |
QJHIDVBMNMJWSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C43)NC1=S |
Origin of Product |
United States |
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